

# physical and chemical properties of 5-Bromo-3-fluoro-2-methoxypyridine

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## Compound of Interest

**Compound Name:** 5-Bromo-3-fluoro-2-methoxypyridine

**Cat. No.:** B037684

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## An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

## Foreword

In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity profiles enable the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive technical overview of a particularly valuable, yet sparsely documented reagent: **5-Bromo-3-fluoro-2-methoxypyridine**. While this compound holds significant potential as a scaffold in drug discovery, a notable scarcity of published experimental data necessitates a careful and critical approach to its application. This document aims to consolidate the available information from chemical suppliers and extrapolate its likely chemical behavior based on established principles of organic chemistry, providing researchers with a foundational understanding for its use in the laboratory.

## Compound Identity and Physicochemical Properties

**5-Bromo-3-fluoro-2-methoxypyridine** is a substituted pyridine ring bearing a bromine atom at the 5-position, a fluorine atom at the 3-position, and a methoxy group at the 2-position. This

specific arrangement of substituents imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate for further chemical modification.

Table 1: Physicochemical Properties of **5-Bromo-3-fluoro-2-methoxypyridine**

Property	Value	Source(s)
IUPAC Name	5-bromo-3-fluoro-2-methoxypyridine	[PubChem] <a href="#">[1]</a>
Synonyms	2-Methoxy-3-fluoro-5-bromopyridine	[ChemScene] <a href="#">[2]</a>
CAS Number	124432-70-8	[Santa Cruz Biotechnology] <a href="#">[3]</a> , [Sigma-Aldrich]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrFNO	[Santa Cruz Biotechnology] <a href="#">[3]</a> , [Matrix Fine Chemicals] <a href="#">[4]</a>
Molecular Weight	206.01 g/mol	[ChemScene] <a href="#">[2]</a>
Appearance	Solid (physical form may vary)	[Thermo Fisher Scientific] <a href="#">[5]</a>
Melting Point	Data not available	
Boiling Point	189.6 °C at 760 mmHg (Predicted)	[ChemScene] <a href="#">[2]</a>
Density	1.621 g/cm <sup>3</sup> (Predicted)	[ChemScene] <a href="#">[2]</a>
Flash Point	68.5 °C (Predicted)	[ChemScene] <a href="#">[2]</a>
Solubility	Data not available	

It is critical to note that much of the quantitative physical data, such as boiling point and density, is predicted and sourced from chemical suppliers. Researchers should independently verify these properties upon receipt of the material. The compound is generally described as a solid, although a specific melting point is not consistently reported in publicly available sources.[\[5\]](#)

# Spectroscopic Characterization: An Inferential Approach

A thorough understanding of a compound's spectroscopic signature is paramount for reaction monitoring and structural confirmation. In the absence of published, experimentally-derived spectra for **5-Bromo-3-fluoro-2-methoxypyridine**, we can predict the expected features based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the proton at the 6-position. The proton at the 6-position would also likely be a doublet of doublets, coupling to the proton at the 4-position and the nitrogen atom (though N-H coupling is not always resolved). A sharp singlet corresponding to the three protons of the methoxy group would be observed in the upfield region, typically around 3.9-4.1 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will be more complex due to the presence of fluorine. The carbon atoms directly bonded to fluorine will exhibit a large C-F coupling constant. The spectrum should show six distinct signals for the six carbon atoms of the pyridine ring and the methoxy group. The chemical shifts will be influenced by the electronegativity of the substituents and their positions on the ring.
- $^{19}\text{F}$  NMR: A single resonance is expected in the fluorine NMR spectrum, the chemical shift of which will be characteristic of a fluorine atom attached to a pyridine ring.

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromo-3-fluoro-2-methoxypyridine** would be expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Br and C-F stretching vibrations would also be present in the fingerprint region. Based on studies of similar substituted pyridines, key vibrational modes can be anticipated.<sup>[6]</sup>

## Mass Spectrometry (MS)

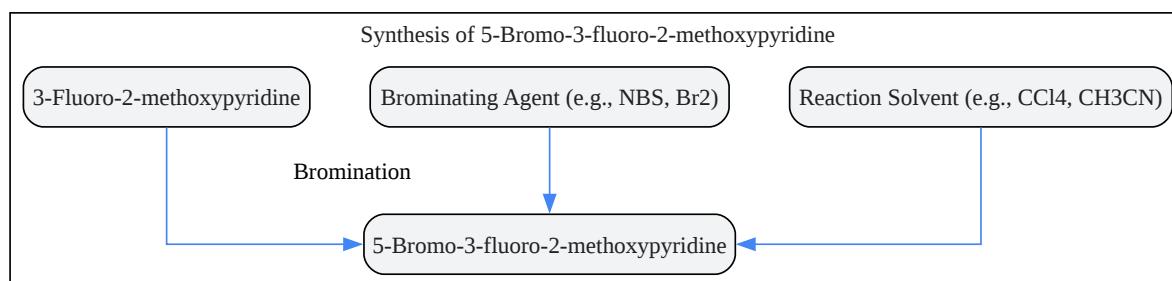
In a mass spectrum, the molecular ion peak would be expected at  $m/z$  206 and 208 with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes). Fragmentation patterns would likely involve the loss of the methoxy group, bromine atom, or other small neutral molecules.

## Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for **5-Bromo-3-fluoro-2-methoxypyridine** is not readily available in the scientific literature, its synthesis can be logically deduced from established methods for preparing substituted pyridines.

## Postulated Synthesis Workflow

A plausible synthetic route could involve the bromination of a 3-fluoro-2-methoxypyridine precursor. The directing effects of the methoxy and fluoro substituents would need to be carefully considered to achieve the desired regioselectivity.



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Caption: A plausible synthetic route to **5-Bromo-3-fluoro-2-methoxypyridine**.

Experimental Protocol (Hypothetical):

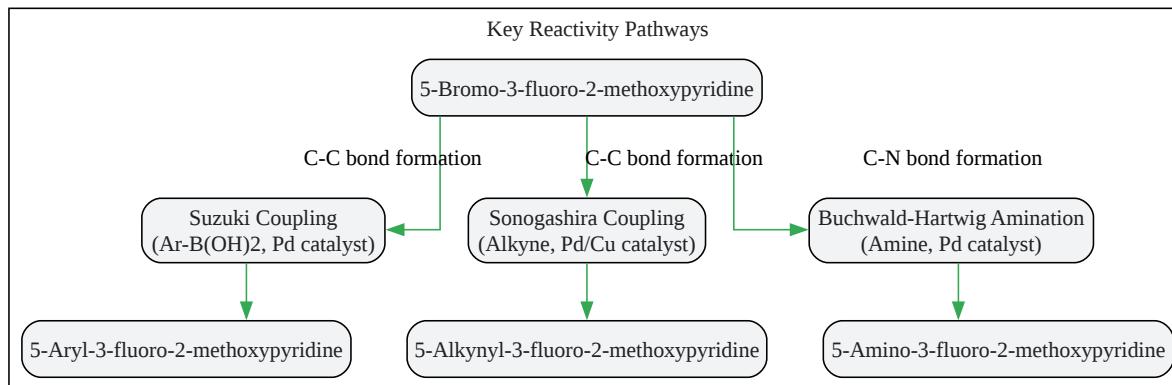
- **Dissolution:** Dissolve 3-fluoro-2-methoxypyridine in a suitable inert solvent such as acetonitrile or a halogenated solvent.
- **Reagent Addition:** Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution. A radical initiator (e.g., AIBN) may be required if using NBS.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture, quench any remaining brominating agent, and extract the product. The crude product would then be purified by column chromatography on silica gel.

**Causality in Experimental Choices:** The choice of a brominating agent and solvent system is critical for achieving the desired regioselectivity. The electron-donating methoxy group at the 2-position and the electron-withdrawing fluorine at the 3-position will influence the position of electrophilic aromatic substitution. The 5-position is sterically accessible and electronically activated, making it a likely site for bromination.

## Chemical Reactivity

The reactivity of **5-Bromo-3-fluoro-2-methoxypyridine** is dictated by the interplay of its functional groups. The pyridine ring is generally electron-deficient, which influences its susceptibility to nucleophilic and electrophilic attack.

- **Nucleophilic Aromatic Substitution:** The bromine and fluorine atoms on the electron-deficient pyridine ring can potentially undergo nucleophilic aromatic substitution, although harsh conditions may be required. The methoxy group at the 2-position can also be a target for nucleophilic displacement.<sup>[7]</sup>
- **Cross-Coupling Reactions:** The bromine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, making it a cornerstone of its utility in drug discovery.
- **Directed Ortho-Metalation:** The methoxy group could potentially direct lithiation at the adjacent 4-position, allowing for the introduction of an electrophile at this site.

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Caption: Important cross-coupling reactions of **5-Bromo-3-fluoro-2-methoxypyridine**.

## Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are prevalent scaffolds in a multitude of approved pharmaceuticals. The strategic placement of the bromo, fluoro, and methoxy groups in **5-Bromo-3-fluoro-2-methoxypyridine** provides a versatile platform for the synthesis of novel drug candidates.

- **Scaffold for Library Synthesis:** The ability to perform cross-coupling reactions at the 5-position allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
- **Modulation of Physicochemical Properties:** The fluorine atom can be used to modulate the pKa of the pyridine nitrogen and improve metabolic stability. The methoxy group can influence solubility and receptor binding interactions.
- **Bioisosteric Replacement:** The substituted pyridine core can act as a bioisostere for other aromatic systems, offering a means to fine-tune the pharmacokinetic and pharmacodynamic

properties of a lead compound.

The structural motifs present in **5-Bromo-3-fluoro-2-methoxypyridine** are found in various bioactive molecules, highlighting its importance as a key intermediate in the synthesis of potential therapeutics.<sup>[3]</sup>

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **5-Bromo-3-fluoro-2-methoxypyridine**.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

## Conclusion

**5-Bromo-3-fluoro-2-methoxypyridine** is a promising, yet under-characterized, building block for organic synthesis and medicinal chemistry. While a comprehensive set of experimentally-

derived data is currently lacking in the public domain, this guide has sought to provide a foundational understanding of its properties and reactivity based on available information and established chemical principles. As researchers continue to explore the vast chemical space of substituted pyridines, it is anticipated that the utility of this compound will become more clearly defined, leading to its application in the development of novel therapeutics and other advanced materials.

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Address: 3281 E Guasti Rd  
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